acetonitrile CAS No. 1993625-97-0](/img/structure/B2770812.png)
(2E)-[(4-bromo-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile” is a chemical compound with the molecular formula C13H12BrFN2O2S . It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a fluorine atom, a sulfonyl group, a piperidinylidene group, and an acetonitrile group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.214 Da and a monoisotopic mass of 357.978668 Da . The physical and chemical properties of a similar compound, “(4-Bromo-2-fluorophenyl)acetonitrile”, include a density of 1.6±0.1 g/cm3, a boiling point of 281.2±25.0 °C at 760 mmHg, a melting point of 52.8-53ºC, and a flash point of 123.8±23.2 °C .Scientific Research Applications
Catalysis and Nucleophilic Substitution Reactions
Studies have shown that certain amine salts catalyze aromatic nucleophilic substitution reactions, which are consistent with the formation and stabilization of intermediates in these reactions. For example, the reaction of 1-chloro-2,4-dinitrobenzene with aniline in acetonitrile is catalyzed by tetraethylammonium chloride, demonstrating the role of amine salts in facilitating these processes (Hirst & Onyido, 1984). This insight is crucial for understanding how modifications to the chemical structure, such as introducing the "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile" moiety, could influence reaction mechanisms and outcomes.
Synthesis and Application in Drug Discovery
The synthesis and evaluation of derivatives for antibacterial activities have been a significant area of application. For instance, the design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated promising antibacterial properties, highlighting the potential of utilizing specific chemical structures for developing new therapeutic agents (Wu Qi, 2014).
Material Science and Polymer Chemistry
The electrochemical polymerization of certain thiophene derivatives in ionic liquids has been explored, showing the potential for creating electroactive polymers with unique properties. This research indicates that modifications to the molecular structure, including the addition of specific functional groups found in "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile," could significantly impact the polymerization process and the characteristics of the resulting materials (Naudin et al., 2002).
Mechanistic Insights into Chemical Reactions
Further research into the mechanism of aromatic nucleophilic substitution reactions in the presence of ortho substituents has provided valuable insights into how different functional groups, similar to those in "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile," affect reaction kinetics and outcomes. These studies help to deepen our understanding of the complex interactions at play in chemical synthesis and the role of specific substituents in directing reaction pathways (Emokpae, Uwakwe, & Hirst, 1993).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to move to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
(2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2S/c14-9-4-5-12(10(15)7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNBHFBHQXNJML-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Br)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)Br)F)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


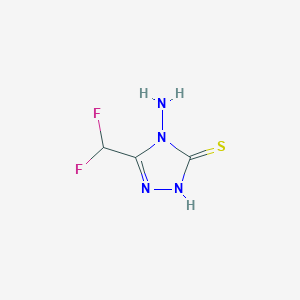
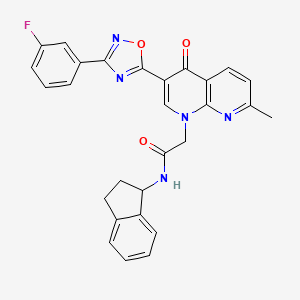

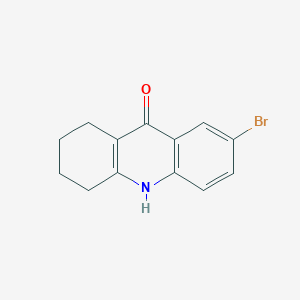

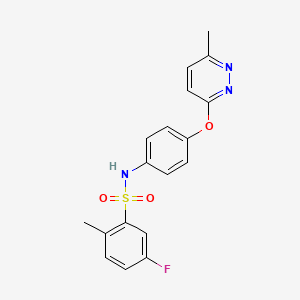
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2770739.png)
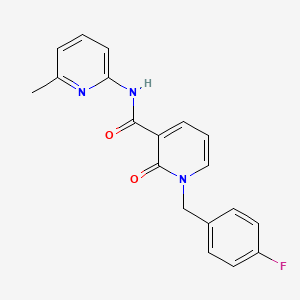
![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)